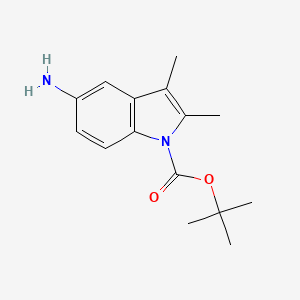

5-Amino-1-Boc-2,3-dimethyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2155874-89-6 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

tert-butyl 5-amino-2,3-dimethylindole-1-carboxylate |

InChI |

InChI=1S/C15H20N2O2/c1-9-10(2)17(14(18)19-15(3,4)5)13-7-6-11(16)8-12(9)13/h6-8H,16H2,1-5H3 |

InChI Key |

JZWHHGSUFKHLID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Amino 1 Boc 2,3 Dimethyl 1h Indole

Reactions at the C5-Amino Group

The C5-amino group of 5-Amino-1-Boc-2,3-dimethyl-1H-indole exhibits typical reactivity for an aromatic amine. Its nucleophilicity allows for a range of functionalization reactions, including the formation of amides, sulfonamides, and carbamates, as well as alkylation, arylation, and diazotization. The electronic character of the indole (B1671886) ring, along with the steric and electronic effects of the substituents at the N1, C2, and C3 positions, can influence the reactivity of this amino group.

The nucleophilic C5-amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental for introducing a wide array of functional groups and for modifying the electronic properties of the indole system.

Acylation: The reaction with acyl chlorides or anhydrides provides N-acyl derivatives.

Sulfonylation: Treatment with sulfonyl chlorides yields the corresponding N-sulfonylated compounds.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of aminoindoles suggests that these transformations proceed efficiently under standard conditions. nih.gov

The C5-amino group can be subjected to alkylation and arylation reactions to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to potential polyalkylation and competing N1-alkylation if the Boc group is removed. Reductive amination provides a more controlled method for introducing alkyl groups.

For arylation, modern cross-coupling reactions are the most effective methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the synthesis of 5-(arylamino)-1-Boc-2,3-dimethyl-1H-indole derivatives from the corresponding aryl halides. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.govnih.govresearchgate.net

| Coupling Partner | Catalyst/Ligand System (Representative) | Product Type |

| Aryl Bromide/Iodide | Pd(OAc)₂ / X-Phos | 5-(Arylamino)-1-Boc-2,3-dimethyl-1H-indole |

| Alkyl Halide | (Conditions for reductive amination) | 5-(Alkylamino)-1-Boc-2,3-dimethyl-1H-indole |

The primary aromatic amino group at the C5 position can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions.

These transformations allow for the introduction of a wide range of substituents at the C5 position that are otherwise difficult to install directly.

Table of Potential Diazonium Salt Transformations

| Reagent | Resulting C5-Substituent |

|---|---|

| CuCl / HCl | -Cl (Chloro) |

| CuBr / HBr | -Br (Bromo) |

| CuCN / KCN | -CN (Cyano) |

| KI | -I (Iodo) |

| H₂O, Δ | -OH (Hydroxy) |

| HBF₄, Δ | -F (Fluoro) |

The stability and reactivity of the diazonium intermediate derived from this compound would be influenced by the electron-rich nature of the indole ring system.

As an extension of acylation, the C5-amino group is readily converted into amides through coupling with carboxylic acids. mdpi.com This transformation is one of the most frequently used reactions in medicinal chemistry and is typically mediated by a coupling reagent to activate the carboxylic acid. reddit.comnih.gov Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole), or phosphonium (B103445) reagents like BOP and PyBOP.

The formation of carbamates can be achieved by reacting the amino group with chloroformates (e.g., ethyl chloroformate) in the presence of a base, or with other carbonyl sources. nih.govacs.orgorganic-chemistry.org Carbamates are important functional groups in pharmaceuticals and can also serve as protecting groups. nih.gov

| Reagent | Functional Group Formed | Common Coupling Agents/Conditions |

| Carboxylic Acid (R-COOH) | Amide (-NHCOR) | EDC/HOBt, HATU, BOP-Cl |

| Chloroformate (R-OCOCl) | Carbamate (-NHCOOR) | Base (e.g., Triethylamine) |

| Isocyanate (R-NCO) | Urea (-NHCONHR) | Aprotic solvent |

Transformations Involving the N1-Boc Protecting Group

The N1-Boc group is a crucial feature of the title compound, serving to protect the indole nitrogen and modulate the reactivity of the indole ring. Its removal is a key step in many synthetic sequences to yield the free N-H indole. The lability of the Boc group under specific conditions allows for its selective removal in the presence of other functional groups.

The tert-butyloxycarbonyl (Boc) group is known for its stability under a range of conditions but can be cleaved selectively. The most common methods for the deprotection of N-Boc groups on indoles are acidic hydrolysis and thermal removal.

Acidic Hydrolysis: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) at room temperature is a standard method for this transformation. acs.org Other acidic reagents such as hydrochloric acid (HCl) in solvents like dioxane or methanol (B129727) are also effective. mdpi.comnih.gov The choice of acid and solvent can be tuned to achieve selectivity, especially in molecules with other acid-sensitive functional groups. For instance, milder acidic conditions can sometimes be employed to preserve other protecting groups. nih.gov

Thermal Removal: N-Boc groups on indoles and other aromatic heterocycles can also be removed by thermolysis. researchgate.netacs.org This method avoids the use of acidic or basic reagents and can be advantageous for substrates sensitive to such conditions. reddit.com The deprotection is often carried out by heating the compound in a high-boiling solvent such as trifluoroethanol (TFE), or even under solvent-free conditions. acs.orgresearchgate.net Continuous flow reactors can be used to safely heat solvents above their boiling points, often leading to high conversion in short residence times. acs.org

Comparison of Deprotection Methods

| Method | Typical Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acidic Hydrolysis | TFA in DCM; HCl in dioxane/MeOH | Fast, efficient, room temperature | Harsh for acid-sensitive groups |

| Thermal Removal | Heating in high-boiling solvent (e.g., TFE) or neat | Acid/base-free, "green" | High temperatures required, potential for side reactions |

Stability of the Boc Group under Various Reaction Conditions

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its robustness under many conditions, yet facile removal under specific acidic environments. researchgate.netorganic-chemistry.org Its stability is a critical consideration in planning the synthetic routes involving this compound.

The Boc group is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation. researchgate.netresearchgate.net However, it is sensitive to acidic conditions. Cleavage is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via the formation of a stable tert-butyl cation. researchgate.netorganic-chemistry.org The use of scavengers may be necessary to prevent unwanted side reactions from this cation. organic-chemistry.org

Recent studies have also explored thermal deprotection of N-Boc indoles. For instance, thermolytic conditions using trifluoroethanol (TFE) as a solvent at 150 °C have shown excellent conversion for the deprotection of N-Boc indole. acs.org Alternative methods for Boc removal from indoles include the use of catalytic amounts of sodium methoxide (B1231860) in methanol at room temperature or oxalyl chloride in methanol. researchgate.net

Table 1: Stability of the N-Boc Group on Indoles

| Condition | Stability | Reagents/Notes |

|---|---|---|

| Acidic | Labile | Readily cleaved by strong acids like TFA, HCl. researchgate.netorganic-chemistry.org |

| Basic | Stable | Resistant to hydrolysis by bases. researchgate.net |

| Nucleophilic | Stable | Generally unreactive towards nucleophiles. researchgate.net |

| Hydrogenation | Stable | Withstands typical catalytic hydrogenation conditions. researchgate.net |

| Thermal | Labile | Can be removed by heating, e.g., 150°C in TFE. acs.org |

Impact of Boc Protection on Indole Reactivity

The introduction of the Boc group at the N-1 position of the indole ring significantly alters its electronic properties and, consequently, its reactivity. The Boc group is electron-withdrawing, which reduces the nucleophilicity of the indole nitrogen and the pyrrole (B145914) ring. This deactivation can influence the regioselectivity of certain reactions.

For example, in iridium-catalyzed C-H borylation reactions, the Boc group can act as a directing group, favoring functionalization at positions beta to the nitrogen atom. nih.gov This directing effect allows for selective transformations that would be difficult to achieve with an unprotected indole. nih.gov While the Boc group deactivates the pyrrole ring towards some electrophilic attacks, it can also prevent N-alkylation and other side reactions, thereby improving the selectivity of functionalization on the benzene (B151609) portion of the indole.

Reactivity of the 2,3-Dimethyl-1H-indole Scaffold

The core of the molecule is the 2,3-dimethyl-1H-indole scaffold. The presence of the two methyl groups at the C2 and C3 positions blocks the typical sites of electrophilic attack on the pyrrole ring, thus directing reactions towards the benzene ring.

Electrophilic Aromatic Substitution on the Benzene Ring of Indole

With the C2 and C3 positions blocked, electrophilic aromatic substitution (EAS) is directed to the benzene ring of the indole nucleus. The indole system as a whole is an activated aromatic system, and the amino group at the C5 position is a powerful activating group. libretexts.org Activating groups increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

In the case of this compound, the C5-amino group will strongly direct electrophiles to the C4 and C6 positions (ortho to the amino group). The C7 position is also activated, being ortho to the indole nitrogen. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. msu.edunih.gov

Regioselectivity Considerations for Further Functionalization

The regioselectivity of further functionalization on the this compound is primarily governed by the directing effects of the substituents on the benzene ring. The C5-amino group is the most powerful activating and ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

Steric hindrance from the adjacent C4 position and the N-Boc group might influence the relative rates of substitution at the available positions. In some cases, functionalization at the C7 position can be achieved, particularly through methods like directed ortho-metalation, although this is less common for N-unprotected indoles. msu.edu For 2,3-disubstituted indoles, controlling regioselectivity between the C3 and C2 positions is a key challenge in synthesis, though less relevant for this specific compound where these positions are already methylated. nih.govresearchgate.net

Modifications at the Methyl Groups (e.g., benzylic functionalization)

The methyl groups at the C2 and C3 positions are benzylic and thus susceptible to functionalization through radical or oxidative pathways. mdpi.comnih.gov Benzylic C-H bonds can be converted to C-C or C-heteroatom bonds. For instance, the methyl group of 2-methylindole (B41428) can be functionalized by generating a C,N-dianion, which then reacts with electrophiles. rsc.org This allows for the introduction of various groups at the benzylic position.

Oxidation of benzylic methyl groups to aldehydes or carboxylic acids is a common transformation. mdpi.com Furthermore, radical reactions, such as benzylic bromination, can introduce a handle for subsequent nucleophilic substitution reactions. Enantioselective C-H functionalization of primary benzylic C-H bonds has also been achieved using carbene precursors, offering a pathway to chiral derivatives. nih.gov

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus, being electron-rich, is susceptible to oxidation. The oxidation of 2,3-dimethylindole (B146702) with potassium peroxodisulphate in acidic media has been studied, leading to the formation of 3-methylindole-2-carbaldehyde in low yield through a detectable intermediate. psu.edu The reaction is proposed to proceed via electrophilic attack at the C3 position. psu.edu

Reduction of the indole nucleus is also possible. Catalytic hydrogenation can reduce the pyrrole ring to an indoline (B122111), although conditions must be carefully controlled to avoid over-reduction or cleavage of sensitive functional groups. The stability of the Boc group to many hydrogenation conditions is an advantage in this context. researchgate.net The specific conditions for reduction would need to be optimized to achieve selectivity for the indole core without affecting other functional groups.

Applications in Advanced Organic Synthesis

5-Amino-1-Boc-2,3-dimethyl-1H-indole as a Versatile Building Block

The strategic placement of functional groups on the this compound scaffold allows for a multitude of chemical transformations, rendering it a highly sought-after intermediate in synthetic organic chemistry. The Boc protecting group provides stability to the indole (B1671886) ring and can be readily removed under acidic conditions, while the amino group serves as a handle for further functionalization. The methyl groups at the C2 and C3 positions influence the electronic properties and steric environment of the indole nucleus, which can be exploited to control the regioselectivity of subsequent reactions.

Synthesis of Polycyclic Heterocyclic Systems

The construction of polycyclic systems containing an indole moiety is of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. While specific examples detailing the use of this compound in the synthesis of polycyclic heterocycles are not extensively documented in readily available literature, the inherent reactivity of the 5-amino group makes it a prime candidate for annulation reactions. For instance, condensation of the amino group with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic rings, such as pyrazines or pyridines, appended to the indole core. Furthermore, transition metal-catalyzed cross-coupling reactions involving the amino group, after its conversion to a more reactive functional group like a halide or triflate, can be envisioned as a powerful strategy to forge new carbon-carbon or carbon-heteroatom bonds, thereby constructing intricate polycyclic frameworks.

Precursor for Complex Indole-Containing Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize complex derivatives is paramount for drug discovery efforts. This compound serves as an excellent starting material for the elaboration of the indole core. The amino group can be acylated, alkylated, or arylated to introduce a variety of substituents. Moreover, diazotization of the amino group followed by Sandmeyer-type reactions can introduce a wide range of functionalities at the C5 position, including halogens, cyano, and hydroxyl groups. These transformations provide access to a diverse array of substituted indole building blocks that can be further manipulated to create complex molecular scaffolds with potential therapeutic applications.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The presence of the primary amino group in this compound makes it an ideal component for various MCRs. For example, it can participate in Ugi and Passerini reactions, which are widely used for the synthesis of peptide-like structures and other complex amides. nih.govresearchgate.netbeilstein-journals.orgnih.govmdpi.com In an Ugi reaction, the aminoindole, an aldehyde or ketone, a carboxylic acid, and an isocyanide would react to form a complex α-acylamino amide derivative. Similarly, in a Passerini reaction, the aminoindole (after conversion to an isocyanide or in a related transformation) could react with a carbonyl compound and a carboxylic acid. The products of these MCRs, bearing the 2,3-dimethyl-1H-indole moiety, can serve as valuable intermediates for the synthesis of novel compound libraries.

Construction of Novel Chemical Libraries and Chemical Probes

The development of novel chemical libraries is essential for high-throughput screening and the discovery of new bioactive molecules. The versatility of this compound makes it an attractive scaffold for combinatorial synthesis. nih.gov By systematically varying the substituents on the amino group and performing further modifications on the indole ring, large and diverse libraries of indole derivatives can be generated. These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery.

Furthermore, this compound can be utilized in the synthesis of chemical probes. For instance, the amino group can be functionalized with reporter molecules such as fluorophores or biotin (B1667282) tags. These tagged indole derivatives can be used to study the interactions of indole-containing molecules with their biological targets, providing valuable insights into their mechanism of action.

Derivatization for Structure-Reactivity Relationship Studies (Focus on chemical reactivity, not biological activity)

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental aspect of organic chemistry. This compound provides a platform for systematic studies on how modifications to the indole scaffold affect its reactivity. By synthesizing a series of derivatives with varying electronic and steric properties at the 5-position, one can investigate their impact on the reactivity of the indole ring in various chemical transformations. For example, the nucleophilicity of the indole ring in electrophilic aromatic substitution reactions can be modulated by the nature of the substituent on the amino group. Kinetic studies of these reactions can provide quantitative data on the structure-reactivity relationships, contributing to a deeper understanding of indole chemistry.

Utility in Peptidomimetic and Macrocyclic Chemistry

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. The indole scaffold is often incorporated into peptidomimetic designs. The amino group of this compound can be used as an anchor point to attach amino acid residues or peptide fragments, creating novel peptidomimetic structures.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Synthesis and Transformations

Understanding the reaction mechanisms for the formation and subsequent reactions of 5-Amino-1-Boc-2,3-dimethyl-1H-indole is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis typically involves a multi-step sequence, starting with the formation of the 2,3-dimethyl-1H-indole core, followed by functionalization.

A plausible synthetic pathway commences with the Fischer indole (B1671886) synthesis , a robust method for creating the indole scaffold. organic-chemistry.orgrsc.org This is followed by nitration at the C5 position, protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, and finally, reduction of the nitro group to the target amine.

The transformations of this compound are largely governed by the nucleophilicity of the indole ring and the reactivity of the 5-amino group. The N-Boc group, while protective, also modulates the electronic properties of the indole system, which can influence the regioselectivity of further reactions. beilstein-journals.org For instance, in certain photoinduced dearomatization reactions, N-Boc substituted indoles have been found to be inactive or lead to purification challenges, indicating the significant electronic and steric influence of this group. acs.org

The elucidation of reaction pathways relies heavily on identifying and characterizing transient species like intermediates and transition states.

Synthesis Intermediates : In the context of the Fischer indole synthesis to form the 2,3-dimethylindole (B146702) core, the key intermediates are the arylhydrazone formed from an appropriate phenylhydrazine (B124118) and 2-butanone (B6335102). This hydrazone then undergoes tautomerization to an enehydrazine. The critical transition state is that of the subsequent acs.orgacs.org-sigmatropic rearrangement, which leads to a di-imine intermediate that, upon rearomatization and loss of ammonia (B1221849), yields the indole ring. organic-chemistry.org

Electrophilic Substitution Intermediates : For transformations involving electrophilic aromatic substitution on the this compound ring, the reaction proceeds through a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. ic.ac.uk The stability of this intermediate dictates the regioselectivity of the reaction. The powerful electron-donating effect of the 5-amino group stabilizes positive charge development at the C4 and C6 positions, making these sites the most likely points of attack. The transition state leading to the Wheland intermediate is the highest energy point on the reaction coordinate for this step. Computational studies on indole itself show that different transition states can be located for attack at various positions, with their relative energies determining the kinetic outcome of the reaction. ic.ac.uk

The outcome of chemical reactions involving substituted indoles can often be directed by choosing conditions that favor either the kinetic or the thermodynamic product. wikipedia.orgdalalinstitute.com The kinetic product is formed fastest (via the lowest activation energy pathway), while the thermodynamic product is the most stable. jackwestin.comlibretexts.org

In the electrophilic substitution of the indole nucleus, a classic example of this dichotomy is observed. Computational studies on the parent indole ring have shown that electrophilic attack at the N1 position has the lowest activation energy, making it the kinetically favored site. ic.ac.uk However, the resulting N-substituted product is often less stable than the product arising from attack at the C3 position, which is the thermodynamically favored product. ic.ac.uk

For this compound, the situation is more complex due to the influence of multiple substituents. The N-Boc group already occupies the N1 position. Electrophilic attack will therefore target the benzene (B151609) portion of the molecule. The 5-amino group is a strong activating, ortho-, para-director, favoring substitution at C4 and C6. The reaction conditions (temperature, time, solvent) can be manipulated to favor one product over the other if a significant energy difference exists between the kinetic and thermodynamic pathways. Low temperatures and short reaction times typically favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product. wikipedia.org

| Reaction Condition | Controlling Factor | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Low Temperature, Short Reaction Time | Kinetic Control | Product from attack at the site with the lowest activation energy barrier (likely C4 or C6). | The reaction is essentially irreversible, and the product that forms fastest will dominate. libretexts.org |

| High Temperature, Long Reaction Time | Thermodynamic Control | The most stable product isomer (e.g., potentially favoring the less sterically hindered C6 position over C4). | Sufficient energy is available to overcome activation barriers reversibly, allowing the reaction to equilibrate to the lowest energy product. ic.ac.uk |

Computational Chemistry Studies

Theoretical and computational chemistry provide invaluable insights into the molecular properties and reactivity of complex molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. niscpr.res.in By calculating properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential, DFT can predict the most reactive sites of a molecule. niscpr.res.in

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | C5 | Strongly Electron-Donating (Resonance) | Activates the ring towards electrophilic substitution, primarily at C4 and C6. Increases HOMO energy. |

| tert-Butoxycarbonyl (-Boc) | N1 | Electron-Withdrawing (Resonance/Inductive) | Deactivates the pyrrole (B145914) ring moiety. Modulates overall electron density. |

| Methyl (-CH₃) | C2, C3 | Weakly Electron-Donating (Inductive) | Slightly activates the indole system. Blocks reaction at C2 and C3. |

Computational chemistry is instrumental in predicting the most favorable reaction pathways by calculating the energies of all relevant stationary points, including reactants, intermediates, transition states, and products. acs.org For electrophilic substitution on this compound, DFT calculations can be employed to model the various possible Wheland intermediates that would result from an electrophile attacking at different positions (e.g., C4, C6, C7).

By comparing the calculated energies of these intermediates, the regioselectivity of the reaction can be predicted. The intermediate with the lowest energy corresponds to the most stable structure, and the reaction pathway proceeding through this intermediate is generally favored. beilstein-journals.org It is anticipated that intermediates formed by attack at C4 and C6 would be significantly more stable than the one formed by attack at C7, due to the superior resonance stabilization provided by the 5-amino group. This computational approach allows for a quantitative prediction of product ratios, guiding synthetic efforts.

The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity and interactions. For this compound, the most significant conformational flexibility arises from the rotation around the N1-C(O) single bond of the bulky Boc group. This rotation can be sterically hindered by the C7-hydrogen.

Spectroscopic Techniques for Mechanistic Insights (Excluding basic identification)

Gaining a deep understanding of reaction mechanisms involving this compound requires moving beyond simple post-reaction characterization. Advanced spectroscopic techniques, when applied dynamically, can illuminate the transient intermediates, reaction kinetics, and complex product architectures that define a chemical transformation.

In-situ Monitoring of Chemical Transformations

Real-time monitoring of chemical reactions provides a continuous stream of data, offering insights into reaction initiation, progress, and completion without the need for offline sampling and analysis. In-situ Fourier Transform Infrared (FT-IR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for this purpose.

By immersing an ATR probe directly into the reaction mixture, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. For reactions involving this compound, this technique is particularly useful for monitoring the status of the Boc protecting group and the formation or consumption of other functional groups.

For instance, in a deprotection reaction, the disappearance of the strong carbonyl (C=O) stretching vibration of the Boc group, typically found around 1700-1750 cm⁻¹, can be monitored in real-time. Conversely, in a coupling reaction at the 5-amino position, the appearance of new vibrational bands corresponding to the newly formed bond (e.g., an amide C=O stretch) can be tracked to determine reaction kinetics.

A comprehensive study on the enantioselective α-arylation of N-Boc pyrrolidine (B122466) demonstrated the power of in-situ ReactIR spectroscopic monitoring. acs.org This method allowed for the continuous tracking of reactant consumption and product formation, providing crucial data for reaction optimization and mechanistic understanding. A similar approach can be applied to transformations of this compound. For example, monitoring an N-arylation reaction would involve observing the decrease of the N-H stretching bands of the amino group (around 3300-3500 cm⁻¹) and the simultaneous increase of product-specific bands.

The table below illustrates key IR vibrational frequencies that could be monitored during a hypothetical acylation reaction of this compound.

Table 1: Key IR Bands for In-situ Monitoring of an Acylation Reaction

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Trend During Reaction |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Decrease |

| Boc (C=O) | Stretch | ~1725 | Remain Constant |

| Acyl Halide (C=O) | Stretch | ~1800 | Decrease |

This continuous data acquisition enables the generation of reaction profiles, plotting concentration changes over time, which is invaluable for kinetic analysis and for identifying the formation of any transient intermediate species that may have a sufficiently long lifetime to be detected. nih.gov

Advanced NMR and Mass Spectrometry for Complex Product Characterization

When reactions involving this compound lead to complex products, isomers, or unexpected rearrangements, one-dimensional NMR and basic mass spectrometry are often insufficient for unambiguous structure elucidation. Advanced multi-dimensional NMR techniques and high-resolution mass spectrometry (HRMS) are essential for piecing together the molecular puzzle.

Advanced NMR Spectroscopy:

Two-dimensional (2D) NMR experiments are critical for establishing connectivity within a complex molecule derived from the starting indole. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system. For a derivative of this compound, COSY can confirm the integrity of the aromatic ring protons and any new aliphatic chains attached.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum, which can be crowded.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range correlations between protons and carbons (typically 2-3 bonds away). mdpi.com For indole derivatives, HMBC is invaluable for establishing connectivity between different fragments of the molecule. For example, it can show a correlation from the methyl protons at the C2 or C3 position to the C2, C3, and C3a carbons of the indole core, confirming their position. It is also crucial for determining the point of attachment of new substituents on the aromatic ring or at the 5-amino position.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. When analyzing products derived from this compound, tandem mass spectrometry (MS/MS) is used to induce fragmentation and analyze the resulting ions, providing structural clues.

The Boc group has a well-characterized fragmentation pattern. doaj.org Under electron impact (EI) or electrospray ionization (ESI), common fragmentation pathways include:

Loss of isobutylene: A characteristic neutral loss of 56 Da, corresponding to C₄H₈, results in a protonated carbamic acid intermediate. This is often observed as a prominent fragment ion [M - 56]⁺.

Loss of the entire Boc group: A neutral loss of 100 Da (C₅H₈O₂) can occur, representing the complete removal of the protecting group. doaj.org

Formation of the tert-butyl cation: A fragment ion at m/z 57, corresponding to [C₄H₉]⁺, is a hallmark of Boc-protected compounds.

The study of fragmentation patterns is critical for identifying unknown byproducts or metabolites. researchgate.net For instance, if a reaction is intended to modify the 5-amino group, the presence of these characteristic Boc-related fragments in the mass spectrum of a product confirms that the protecting group has remained intact. The table below summarizes these key fragmentation patterns.

Table 2: Characteristic HRMS Fragmentation of N-Boc Protected Compounds

| Precursor Ion | Fragmentation Pathway | Resulting Ion / Neutral Loss | Typical m/z |

|---|---|---|---|

| [M+H]⁺ | Loss of isobutylene | [M+H - C₄H₈]⁺ | [M+H - 56] |

| [M+H]⁺ | Loss of tert-butanol | [M+H - C₄H₁₀O]⁺ | [M+H - 74] |

| [M+H]⁺ | Loss of Boc group | [M+H - C₅H₈O₂]⁺ | [M+H - 100] |

By combining the connectivity information from advanced NMR with the precise mass and fragmentation data from HRMS, chemists can confidently characterize even highly complex and novel molecules synthesized from this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Reactivity Patterns for Functionalized Indoles

The 5-amino-1-Boc-2,3-dimethyl-1H-indole scaffold possesses multiple reactive sites, enabling a wide range of chemical transformations. Future research will likely focus on leveraging these sites to create novel and structurally complex derivatives.

The primary reactive centers are the 5-amino group and the electron-rich indole (B1671886) core, particularly at the C4, C6, and C7 positions.

Amino Group Transformations: The 5-amino group can be readily converted into other functionalities. For example, diazotization to form a diazonium salt, followed by Sandmeyer-type reactions, can introduce halides (Cl, Br, I), cyano (CN), or hydroxyl (OH) groups at the 5-position.

C-H Functionalization: Direct C-H activation is a powerful strategy for modifying the indole core without pre-functionalization. Transition-metal catalysis (e.g., using palladium, rhodium, or iridium) can selectively target the C-H bonds at the C4, C6, or C7 positions for arylation, alkylation, or other coupling reactions. The Boc protecting group on the indole nitrogen can influence the regioselectivity of these transformations.

Dearomatization Reactions: A more advanced strategy involves the dearomatization of the indole ring to create highly functionalized three-dimensional structures, which are of great interest in drug discovery. syr.edu

Advanced Derivatization Strategies for Chemical Diversification

Building upon novel reactivity, advanced derivatization strategies aim to rapidly generate libraries of analogues for applications such as drug discovery screening. This concept, often termed late-stage functionalization, involves modifying a complex core structure in the final steps of a synthesis. ethz.ch

For this compound, this could involve:

Palladium-Catalyzed Cross-Coupling: After converting the 5-amino group into a halide or triflate, Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling reactions can be employed to introduce a wide variety of aryl, vinyl, alkynyl, or amino substituents, respectively. nih.gov

Skeletal Editing: A cutting-edge approach involves inserting or deleting atoms within the heterocyclic core itself. ethz.ch For example, nitrogen atom insertion could transform the indole skeleton into a quinazoline or quinoxaline bioisostere, potentially altering its biological properties in a predictable manner. ethz.ch

Photoaffinity Labeling: The amino group can be used as an anchor to introduce photoactivatable functionalities, such as aryl azides or benzophenones. nih.gov These derivatives can be used as chemical probes to study interactions with biological targets. nih.gov

Integration with Automated Synthesis Platforms

The convergence of flow chemistry, catalytic methods, and robotics has enabled the development of fully automated synthesis platforms. These systems can perform multi-step reactions, in-line analysis, and purification without manual intervention. rsc.org

Integrating the synthesis of this compound and its derivatives onto such a platform would represent a significant leap forward. An automated system could:

Synthesize the core indole scaffold using a continuous flow process. nih.gov

Perform a series of parallel derivatization reactions in micro-scale flow reactors or plates.

Purify the resulting products using automated chromatography.

Characterize the final compounds using in-line analytical techniques (e.g., LC-MS, NMR).

This approach would dramatically accelerate the discovery and optimization of new molecules based on the this compound core, enabling high-throughput synthesis of compound libraries for screening in materials science and drug discovery. rsc.org

Q & A

Q. What are the recommended synthetic routes for 5-Amino-1-Boc-2,3-dimethyl-1H-indole, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen, followed by functionalization at positions 2 and 2. Key steps include:

- Boc Protection: Reacting the free amine of 5-aminoindole derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

- Methylation: Alkylation or Friedel-Crafts methylation at positions 2 and 3 using methyl iodide or dimethyl sulfate in the presence of Lewis acids like AlCl₃. Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. DMF) significantly affect regioselectivity and yield .

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C | 70–85% | |

| 2,3-Dimethylation | MeI, AlCl₃, DCM, 25°C | 50–65% | |

| Purification | Column chromatography (Hexane:EtOAc) | >95% purity |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC Analysis: Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >98% is achievable with gradient elution (MeOH:H₂O) .

- NMR Spectroscopy: Confirm Boc-group integrity via ¹H-NMR (δ 1.4 ppm for tert-butyl protons) and indole aromatic protons (δ 6.8–7.2 ppm). ¹³C-NMR detects methyl groups at positions 2 and 3 (δ 20–25 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ peaks. Theoretical MW = 260.3 g/mol (C₁₅H₂₀N₂O₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence reactivity in downstream functionalization?

Methodological Answer: The Boc group acts as both a protecting group and a steric shield:

- Steric Hindrance: Limits electrophilic substitution at the indole C4/C6 positions. For example, nitration or halogenation requires elevated temperatures (e.g., 50°C) and strong acids (HNO₃/H₂SO₄) to overcome steric barriers .

- Electronic Effects: The electron-withdrawing Boc group deactivates the indole ring, slowing reactions like Suzuki couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 30 min) improve cross-coupling efficiency .

Q. Table 2: Impact of Boc Group on Reactivity

Q. How can researchers resolve contradictions in reported biological activities of similar indole derivatives?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent position) or assay conditions:

- Structure-Activity Relationships (SAR): Compare this compound with analogs lacking Boc protection or methyl groups. For example, unprotected amines (e.g., 5-aminoindole) show higher antimicrobial activity but lower stability .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls. IC₅₀ values vary by >50% across studies due to differences in solvent (DMSO vs. saline) and exposure time .

Q. Table 3: Biological Activity Comparison

| Compound | Antimicrobial IC₅₀ (µM) | Cytotoxicity (HEK293, µM) | Reference |

|---|---|---|---|

| 5-Amino-1-Boc-2,3-dimethyl | 25 ± 3 | >100 | |

| 5-Aminoindole (unprotected) | 12 ± 2 | 45 ± 5 |

Q. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic stability. The Boc group reduces CYP3A4 binding affinity by 30% compared to unprotected analogs .

- ADMET Prediction: Tools like SwissADME calculate logP (2.1 ± 0.3) and BBB permeability (low), suggesting suitability for peripheral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.